alpha-Methyldopa-3-0-sulfate
Description
Historical Context of Methyldopa (B1676449) and its Metabolic Derivatives Research
Methyldopa (α-methyl-L-DOPA) was first introduced as an antihypertensive agent in 1960. nih.govdrugs.com Its development marked a significant step in the management of hypertension. The mechanism of action, though not entirely understood at the time, was believed to involve its metabolism to active compounds that interfere with sympathetic nervous system signaling. biolife-publisher.it This spurred extensive research into the metabolic fate of methyldopa.
Early metabolic studies in the 1960s and 1970s, often employing radiolabeled compounds, were pivotal in identifying the pathways of methyldopa biotransformation. drugbank.com These investigations revealed that methyldopa undergoes several key metabolic reactions, including decarboxylation to alpha-methyldopamine (B1210744) and subsequent conversion to alpha-methylnorepinephrine, the primary active metabolite responsible for its therapeutic effect. nih.govmims.com
Significance of Sulfated Metabolites in Endogenous and Xenobiotic Metabolism
The sulfation of compounds, a process catalyzed by sulfotransferase (SULT) enzymes, is a critical Phase II metabolic pathway for a vast array of endogenous substances and xenobiotics (foreign compounds, including drugs). nih.govhyphadiscovery.com This reaction involves the transfer of a sulfonate group from the universal donor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to a substrate. iarc.fr
Generally, sulfation increases the water solubility of a compound, which facilitates its excretion from the body via urine or feces. nih.goviarc.fr This is a key detoxification mechanism, as it converts less polar compounds into more polar, and often less biologically active, forms. iarc.fr Sulfated metabolites are recognized as important readouts for the co-metabolism of the gut microbiome and their human host. ontosight.ai
Current Research Gaps and Future Directions for alpha-Methyldopa-3-O-sulfate Studies
Despite being identified decades ago as a major metabolite of methyldopa, the specific biological role of alpha-Methyldopa-3-O-sulfate remains largely uncharacterized. mdpi.com This represents a significant gap in our understanding of methyldopa's pharmacology.
Current Research Gaps:
Pharmacological Activity: It is currently unknown whether alpha-Methyldopa-3-O-sulfate possesses any intrinsic pharmacological activity. mdpi.com Does it contribute to the antihypertensive effect of the parent drug, or is it an inactive detoxification product?
Modulation of Neurotransmitter Levels: Research has indicated that methyldopa administration can decrease levels of norepinephrine (B1679862), serotonin (B10506), and dopamine (B1211576). drugbank.com The potential role of alpha-Methyldopa-3-O-sulfate in modulating the activity of these neurotransmitters has been suggested but not thoroughly investigated. drugbank.com
Contribution to Adverse Effects: The parent drug, methyldopa, is associated with a range of adverse effects. It is not clear if alpha-Methyldopa-3-O-sulfate contributes to any of these toxicities.
Transporter Interactions: How alpha-Methyldopa-3-O-sulfate is transported into and out of cells and its potential to interact with drug transporters is not well understood.
Future Research Directions:
In-depth Pharmacological Profiling: Future studies should focus on elucidating the pharmacological profile of isolated and purified alpha-Methyldopa-3-O-sulfate. This includes testing its activity on relevant receptors, such as adrenergic receptors.
Advanced Analytical Techniques: The use of modern analytical methods, such as high-resolution mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, will be crucial for accurately quantifying alpha-Methyldopa-3-O-sulfate in biological samples and for characterizing its interactions with biological macromolecules.
Cell-based and In Vivo Models: Investigating the effects of alpha-Methyldopa-3-O-sulfate in cell-based assays and in vivo animal models will be essential to determine its physiological and potential pathophysiological roles.
Pharmacogenomics of Sulfation: Given the known polymorphisms in sulfotransferase enzymes, research into how genetic variations affect the formation and disposition of alpha-Methyldopa-3-O-sulfate could help explain inter-individual differences in response to methyldopa.
Addressing these research gaps will provide a more complete picture of methyldopa's mechanism of action and may lead to a better understanding of its therapeutic window and adverse effect profile.
Data Tables
Table 1: Chemical Properties of alpha-Methyldopa-3-O-sulfate
| Property | Value | Source |
| IUPAC Name | (2S)-2-amino-3-(4-hydroxy-3-sulfooxyphenyl)-2-methylpropanoic acid | nih.gov |
| Molecular Formula | C10H13NO7S | nih.gov |
| Molecular Weight | 291.28 g/mol | nih.gov |
| CAS Registry Number | 72572-96-4 | nih.gov |
| Chemical Class | Aryl sulfate (B86663) | nih.govdrugbank.com |
Table 2: Major Metabolites of Methyldopa
| Metabolite | Metabolic Pathway | Significance | Source |
| alpha-Methylnorepinephrine | Decarboxylation and beta-hydroxylation | Primary active metabolite responsible for antihypertensive effect. | nih.govmims.com |
| alpha-Methyldopa-3-O-sulfate | Sulfation | Major circulating and excreted metabolite. | nih.govportlandpress.com |
| 3-O-methyl-α-methyldopa | O-methylation | A product of catechol-O-methyltransferase (COMT) activity. | nih.gov |
| alpha-Methyldopamine | Decarboxylation | An intermediate in the formation of alpha-methylnorepinephrine. | nih.gov |
Structure
2D Structure
3D Structure
Properties
CAS No. |
72572-96-4 |
|---|---|
Molecular Formula |
C10H13NO7S |
Molecular Weight |
291.28 g/mol |
IUPAC Name |
(2S)-2-amino-3-(4-hydroxy-3-sulfooxyphenyl)-2-methylpropanoic acid |
InChI |
InChI=1S/C10H13NO7S/c1-10(11,9(13)14)5-6-2-3-7(12)8(4-6)18-19(15,16)17/h2-4,12H,5,11H2,1H3,(H,13,14)(H,15,16,17)/t10-/m0/s1 |
InChI Key |
SDUXLAZRTNQALM-JTQLQIEISA-N |
SMILES |
CC(CC1=CC(=C(C=C1)O)OS(=O)(=O)O)(C(=O)O)N |
Isomeric SMILES |
C[C@](CC1=CC(=C(C=C1)O)OS(=O)(=O)O)(C(=O)O)N |
Canonical SMILES |
CC(CC1=CC(=C(C=C1)O)OS(=O)(=O)O)(C(=O)O)N |
sequence |
X |
Origin of Product |
United States |
Metabolic Pathways and Biotransformation of Alpha Methyldopa to Alpha Methyldopa 3 O Sulfate
Overview of alpha-Methyldopa Metabolism
L-α-methyldopa, a derivative of L-tyrosine, is a prodrug that requires biotransformation to an active metabolite to exert its effects. drugbank.comnih.gov Its metabolism occurs extensively in the liver and intestines, leading to a variety of compounds. drugbank.comnih.govjcgo.org
The metabolism of L-α-methyldopa follows several key pathways. A primary route involves its conversion to the pharmacologically active metabolite, alpha-methylnorepinephrine. drugbank.comnih.govbiolife-publisher.it This conversion is a multi-step process initiated by the enzyme aromatic L-amino acid decarboxylase (LAAD), which transforms L-α-methyldopa into alpha-methyldopamine (B1210744). wikipedia.orgbiolife-publisher.it Subsequently, dopamine (B1211576) beta-hydroxylase (DBH) converts alpha-methyldopamine into alpha-methylnorepinephrine. drugbank.comwikipedia.org
In addition to its conversion to an active form, L-α-methyldopa is subject to other significant metabolic transformations. These include O-methylation, catalyzed by catechol-O-methyltransferase (COMT), to form 3-O-methyl-α-methyldopa. drugbank.comportlandpress.comnih.gov The primary metabolites, including alpha-methyldopa itself, can undergo further conjugation, primarily through sulfation. drugbank.com Other identified metabolites include 3,4-dihydroxyphenylacetone (B24149), α-methyldopamine, and 3-O-methyl-α-methyldopamine. drugbank.comportlandpress.com
The table below summarizes the primary urinary metabolites of orally administered L-α-methyldopa based on a study of hypertensive patients.
| Metabolite | Percentage of Urinary Excretion |
| Unchanged alpha-Methyldopa | ~40% |
| alpha-Methyldopa-O-sulfate | ~31% |
| 3-Methoxy-α-methyldopa | ~8% |
| Neutral Fraction (incl. 3,4-dihydroxyphenylacetone) | ~9% |
| Free Base (incl. α-methyldopamine) | ~3% |
| Conjugated Base | ~3% |
| Data sourced from a study on hypertensive patients after oral administration of 2-¹⁴C-labeled α-methyldopa. ahajournals.org |
Among the various metabolic products, alpha-methyldopa-mono-O-sulfate is the main circulating metabolite of methyldopa (B1676449) found in plasma. drugbank.com This sulfated conjugate accounts for a substantial portion of the absorbed drug that is excreted in the urine. drugbank.comportlandpress.com Studies have shown that approximately 70% of absorbed methyldopa is excreted renally, with the mono-O-sulfate conjugate comprising a significant fraction of this amount. drugbank.com One study reported that α-methyldopa mono-O-sulfate accounted for 64% of the drug excreted in urine, compared to 24% for the unchanged parent drug, though variability exists. drugbank.com The formation of this sulfate (B86663) conjugate is more pronounced following oral administration compared to intravenous administration, suggesting that significant sulfation occurs in the gastrointestinal tract during absorption. nih.govchemicalbook.com
Enzymatic Sulfation Mechanisms Leading to alpha-Methyldopa-3-O-sulfate
The conjugation of a sulfate group to alpha-methyldopa is a Phase II metabolic reaction catalyzed by a specific family of enzymes. This process is crucial in determining the metabolic profile of the drug.
Sulfate conjugation is a key pathway in the catabolism of alpha-methyldopa, and this reaction is catalyzed by phenol (B47542) sulfotransferases (PST). nih.govnih.gov PSTs are a family of enzymes that facilitate the transfer of a sulfonate group from the universal donor molecule, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to a substrate. This process, known as sulfation, generally increases the water solubility of compounds, aiding their excretion from the body. In humans, at least two forms of PST have been identified in tissues such as platelets: a thermolabile (TL) form and a thermostable (TS) form. nih.govresearchgate.net
Research has demonstrated that alpha-methyldopa and its amine derivatives are specific substrates for the thermolabile (TL) form of human platelet PST. nih.gov Alpha-methyldopa, alpha-methyldopamine (MDA), and alpha-methylnoradrenaline (MNA) were all found to be substrates for the TL form of the enzyme, while none were substrates for the thermostable (TS) form. nih.gov The substrate affinity, represented by the Michaelis-Menten constant (Km), varies among these compounds.
The table below presents the apparent Km values for these substrates and the co-substrate PAPS.
| Substrate | Apparent Km (mM) | Apparent Km for PAPS (µM) |
| alpha-Methyldopa (MD) | 5.5 | 0.08 |
| alpha-Methyldopamine (MDA) | 0.014 | 0.13 |
| alpha-Methylnoradrenaline (MNA) | 0.28 | 0.10 |
| Data from studies on human platelet phenol sulphotransferase. nih.gov |
The formation of alpha-methyldopa-3-O-sulfate is dependent on the availability of inorganic sulfate, which is required for the synthesis of the sulfate donor, PAPS. researchgate.net Studies have shown that variations in sulfate availability can influence the metabolic pattern of methyldopa. nih.gov
The table below illustrates the effect of sodium sulfate co-administration on the urinary excretion of methyldopa metabolites.
| Metabolite | Methyldopa Alone (% of total urinary metabolites) | Methyldopa with Sodium Sulfate (% of total urinary metabolites) |
| Methyldopa Sulfate | 50.1% ± 7.5% | 66.0% ± 5.3% |
| Free Methyldopa | 27.3% ± 5.5% | 17.1% ± 3.7% |
| Data are presented as means ± SD. nih.gov |
Competition and Interplay with Other Metabolic Pathways of Methyldopa
The biotransformation of alpha-methyldopa is a complex process involving several competing metabolic pathways. The formation of alpha-methyldopa-3-O-sulfate does not occur in isolation but is in dynamic competition with other significant enzymatic reactions.
Competition between Sulfation and O-Methylation Catalyzed by Catechol-O-methyltransferase (COMT)
The primary metabolic routes for alpha-methyldopa involve sulfation and O-methylation. nih.gov Sulfate conjugation, which forms alpha-methyldopa-3-O-sulfate, is the predominant metabolic pathway. nih.gov This reaction is catalyzed by the enzyme phenol sulfotransferase (PST). nih.gov
Simultaneously, alpha-methyldopa is a substrate for catechol-O-methyltransferase (COMT), an enzyme that catalyzes the transfer of a methyl group to form 3-O-methyl-α-methyldopa. nih.govahajournals.org This creates a competitive interplay between the two enzymes, PST and COMT, for the same parent compound. nih.gov
Studies have shown that the availability of sulfate can influence the metabolic fate of methyldopa. When sodium sulfate is co-administered with methyldopa, there is a notable increase in the proportion of the drug excreted as methyldopa sulfate. nih.gov This suggests that variations in sulfate availability may be a key factor in the individual metabolic differences observed among patients. nih.gov Furthermore, a significant correlation has been found between red blood cell COMT activity and the amount of 3-O-methyl-α-methyldopa excreted when methyldopa is taken alone, a correlation that disappears when taken with sodium sulfate. nih.gov This highlights the direct competition between the two pathways.
The enzyme COMT exists in two forms: a soluble form (S-COMT) and a membrane-bound form (MB-COMT). nih.gov Both forms are capable of metabolizing compounds with catechol structures, such as methyldopa. nih.gov
Transamination and Demethylation Pathways of Related Methyldopa Metabolites
Beyond sulfation and O-methylation of the parent drug, further metabolism occurs involving other pathways. The known urinary metabolites of alpha-methyldopa, in addition to its O-sulfate conjugate and 3-O-methyl-α-methyldopa, include 3,4-dihydroxyphenylacetone, α-methyldopamine, and 3-O-methyl-α-methyldopamine, along with their conjugated forms. drugbank.comnih.gov
The formation of these metabolites indicates the involvement of other enzymatic processes. For instance, α-methyldopamine is formed via the decarboxylation of alpha-methyldopa. drugbank.comahajournals.org This amine metabolite can then be further metabolized. Similarly, the presence of 3,4-dihydroxyphenylacetone suggests a pathway involving transamination. drugbank.com The D-isomer of methyldopa is also metabolized to a minimal extent to 3-O-methyl-α-methyldopa and 3,4-dihydroxyphenylacetone, but no amine metabolites are formed from this isomer. drugbank.com
Inhibition of Aromatic L-Amino Acid Decarboxylase by the Parent Compound
The parent compound, L-alpha-methyldopa, is a competitive inhibitor of the enzyme aromatic L-amino acid decarboxylase (AADC), also known as DOPA decarboxylase. drugbank.comarvojournals.orgwikipedia.org This enzyme is crucial for the synthesis of catecholamines like dopamine and serotonin (B10506). drugbank.comarvojournals.org By inhibiting AADC, methyldopa blocks the decarboxylation of aromatic amino acids, which can lead to a reduction in the production of norepinephrine (B1679862) and serotonin. drugbank.comarvojournals.org
Metabolite Profile and Excretion Patterns of alpha-Methyldopa-3-O-sulfate
Following administration, alpha-methyldopa and its metabolites are primarily eliminated from the body via the kidneys. The analysis of urinary excretion products provides a clear profile of the drug's metabolic fate, with alpha-methyldopa-3-O-sulfate being a principal component.
Identification of alpha-Methyldopa-O-sulfate in Urinary Excretion Products
Alpha-methyldopa-O-sulfate is consistently identified as a major metabolite in the urine following the administration of methyldopa. drugbank.comnih.gov It is, in fact, the main circulating metabolite found in plasma. drugbank.com
Studies quantifying urinary excretion have shown that a significant portion of an absorbed dose is eliminated as this sulfate conjugate. Approximately 70% of absorbed methyldopa is excreted in the urine, with the parent drug accounting for about 24% and the mono-O-sulfate conjugate making up the majority at 64%. drugbank.com Another study reported that about 31% of the urinary excretion products of an orally administered dose was recovered as α-methyldopa-O-sulfate. ahajournals.org The remaining portion consists of unchanged methyldopa and other minor metabolites. ahajournals.orgdrugbank.com
The table below summarizes the urinary excretion profile of methyldopa based on reported findings.
| Compound | Percentage of Urinary Excretion (%) | Source |
|---|---|---|
| alpha-Methyldopa-O-sulfate | ~64 | drugbank.com |
| alpha-Methyldopa-O-sulfate | ~31 | ahajournals.org |
| Unchanged Methyldopa | ~24 | drugbank.com |
| Unchanged Methyldopa | ~40 | ahajournals.org |
| 3-O-methyl-α-methyldopa | ~4 | drugbank.com |
| 3-methoxy-α-methyldopa | ~8 | ahajournals.org |
Renal Clearance of alpha-Methyldopa-O-sulfate and Parent Drug
The renal clearance of alpha-methyldopa and its metabolites is an important pharmacokinetic parameter. The renal clearance for the parent drug, methyldopa, is approximately 130 mL/min in individuals with normal renal function. drugbank.comnih.gov This rate is noted to be diminished in patients with renal insufficiency. nih.govnih.gov
The excretion of some metabolites, including the sulfate conjugate, is slower than that of the parent drug. nih.gov This can lead to an accumulation of the drug and its metabolites, particularly in patients with renal failure. drugbank.comnih.gov While the parent drug is less than 15% bound to plasma proteins, the primary O-sulfate metabolite is significantly more protein-bound, at about 50%. nih.gov This difference in protein binding likely contributes to the differences in their renal handling and clearance rates.
| Compound | Parameter | Value | Source |
|---|---|---|---|
| alpha-Methyldopa | Renal Clearance | ~130 mL/min | drugbank.comnih.gov |
| alpha-Methyldopa | Plasma Protein Binding | <15% | nih.gov |
| alpha-Methyldopa-O-sulfate | Plasma Protein Binding | ~50% | nih.gov |
Changes in Metabolite Ratios with Chronic alpha-Methyldopa Administration
Chronic administration of alpha-methyldopa has been investigated to determine its influence on the metabolic pathways and the relative proportions of its various metabolites. Research into the long-term effects of the drug has provided insights into whether the body's handling of alpha-methyldopa changes over time, potentially impacting its efficacy or side effect profile.
One significant study examined the urinary excretion of alpha-methyldopa and its metabolites in hypertensive patients before and after three months of continuous treatment. The findings of this research offer a detailed look into the stability of the metabolic pathways involved in the biotransformation of alpha-methyldopa.
A pivotal study involving hypertensive patients on chronic alpha-methyldopa therapy meticulously measured the urinary output of the parent drug and its primary metabolites. The investigation revealed that after a single oral dose, a substantial portion of the drug is metabolized, with alpha-methyldopa-O-sulfate being a major excretory product. ahajournals.org
The approximate percentages of the urinary excretion products were as follows:
Unchanged alpha-methyldopa: 40% ahajournals.org
alpha-Methyldopa-O-sulfate: 31% ahajournals.org
3-methoxy-alpha-methyldopa: 8% ahajournals.org
Neutral fraction: 9% ahajournals.org
Free base: 3% ahajournals.org
Conjugated base: 3% ahajournals.org
Crucially, when these metabolite ratios were re-evaluated after three months of continuous treatment, the study found no significant alteration in the proportion of most metabolites, including alpha-methyldopa-O-sulfate. ahajournals.org The one notable exception was an observed increase in the percentage of 3-methoxy-alpha-methyldopa, suggesting a possible induction of the enzyme catechol-O-methyl transferase. ahajournals.org However, the metabolic pathway leading to the formation of alpha-methyldopa-3-O-sulfate appeared to be stable and not subject to significant changes with chronic administration. ahajournals.org
This stability in the sulfation pathway indicates that the biotransformation of alpha-methyldopa to its 3-O-sulfate conjugate is a consistent and predictable process, even with prolonged exposure to the drug. The research concluded that the development of tolerance to the therapeutic effects of alpha-methyldopa, which was observed in some patients, could not be attributed to changes in its metabolism. ahajournals.org
The following table summarizes the urinary excretion data of alpha-methyldopa and its metabolites, highlighting the consistent proportion of alpha-methyldopa-3-O-sulfate.
| Metabolite | Approximate Percentage of Urinary Excretion |
| Unchanged alpha-methyldopa | 40% |
| alpha-Methyldopa-O-sulfate | 31% |
| 3-methoxy-alpha-methyldopa | 8% |
| Neutral fraction | 9% |
| Free base | 3% |
| Conjugated base | 3% |
Biochemical Implications and Metabolic Fate of Alpha Methyldopa 3 O Sulfate
Impact of Sulfation on Molecular Disposition
Sulfation is a crucial phase II metabolic reaction that modifies the structure and properties of various xenobiotics and endogenous compounds. In the case of alpha-methyldopa, the addition of a sulfate (B86663) group to the 3-hydroxy position of the catechol ring fundamentally alters its molecular disposition.
Enhanced Water Solubility of Sulfated Derivatives
The conjugation of a sulfate moiety to alpha-methyldopa significantly increases its water solubility. This is a general outcome of sulfation, which introduces a highly polar and ionized group to the substrate molecule. The parent drug, methyldopa (B1676449), is soluble in water. nih.gov The formation of alpha-Methyldopa-3-O-sulfate further enhances this hydrophilicity, a characteristic that facilitates its transport in the aqueous environment of the bloodstream and promotes its renal excretion. nih.gov
Below is an interactive data table summarizing the water solubility of alpha-Methyldopa and its sulfated metabolite.
| Compound | Water Solubility (mg/mL) | Source |
| alpha-Methyldopa | ~10 | drugfuture.com |
| alpha-Methyldopa-3-O-sulfate | 2.48 | drugbank.com |
Note: The provided water solubility for alpha-Methyldopa is an approximate value and can vary with pH.
Altered Blood-Brain Barrier Permeability of Sulfate Conjugates
The blood-brain barrier (BBB) is a highly selective semipermeable border that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system. nih.gov While the parent drug, methyldopa, is lipid-soluble and can cross the blood-brain barrier, the addition of a hydrophilic sulfate group is generally expected to hinder passive diffusion across this lipophilic barrier. nih.govpatsnap.com
However, the transit of sulfated compounds across the BBB is not entirely restricted and can be mediated by specific transporter proteins. core.ac.uk For instance, organic anion-transporting polypeptides (OATPs) are known to facilitate the transport of some sulfate conjugates. core.ac.uk Research on other sulfated molecules, such as dopamine (B1211576) sulfate and steroid sulfates, indicates that while their entry into the brain is limited, it is not altogether absent and can be influenced by these transport systems. nih.govcore.ac.uk The extent to which alpha-Methyldopa-3-O-sulfate specifically utilizes these transporters to cross the BBB remains an area of ongoing investigation. The increased polarity of the sulfate conjugate suggests that its ability to passively diffuse into the brain is likely lower than that of the parent compound, alpha-methyldopa.
Interplay with Neurotransmitter Precursor Metabolism Pathways
The metabolism of alpha-methyldopa, including the formation of its 3-O-sulfate metabolite, is intricately linked with the metabolic pathways of key neurotransmitter precursors.
Modulation of Catecholamine Precursor Pathways by Parent Drug Metabolism
Alpha-methyldopa is an analog of L-DOPA and acts as a competitive inhibitor of the enzyme aromatic L-amino acid decarboxylase (LAAD), also known as DOPA decarboxylase. wikipedia.org This enzyme is crucial for the synthesis of both dopamine and serotonin (B10506) from their respective precursors. drugbank.com By inhibiting LAAD, alpha-methyldopa can reduce the production of dopamine. wikipedia.org This inhibition of a key enzyme in catecholamine synthesis represents a direct modulation of these pathways by the parent drug. nih.gov The sulfation of alpha-methyldopa is a major metabolic route, and the extent of this conjugation can influence the amount of parent drug available to interact with LAAD. nih.gov
Relationship of alpha-Methyldopa-3-O-sulfate Formation to Alpha-Methylnorepinephrine Disposition
The primary active metabolite of alpha-methyldopa is alpha-methylnorepinephrine. nih.govbiolife-publisher.it This "false neurotransmitter" is synthesized from alpha-methyldopa through a series of enzymatic reactions that mirror the natural catecholamine synthesis pathway. biolife-publisher.it Alpha-methyldopa is first decarboxylated to alpha-methyldopamine (B1210744), which is then beta-hydroxylated to form alpha-methylnorepinephrine. biolife-publisher.it
The formation of alpha-Methyldopa-3-O-sulfate is a competing metabolic pathway. nih.gov The sulfation of the parent drug diverts it away from the pathway leading to the formation of the active metabolite, alpha-methylnorepinephrine. drugbank.comresearchgate.net Therefore, the rate and extent of sulfation can influence the disposition of alpha-methylnorepinephrine by modulating the amount of alpha-methyldopa available for conversion. biolife-publisher.it
Below is an interactive data table summarizing the key compounds involved in the metabolism of alpha-methyldopa.
| Compound | Role/Description |
| alpha-Methyldopa | Parent drug, L-DOPA analog |
| alpha-Methyldopa-3-O-sulfate | Major sulfated metabolite |
| Aromatic L-amino acid decarboxylase (LAAD) | Enzyme inhibited by alpha-methyldopa |
| Dopamine | Neurotransmitter, synthesis is affected by alpha-methyldopa |
| Serotonin | Neurotransmitter, levels can be reduced by alpha-methyldopa |
| Norepinephrine (B1679862) | Neurotransmitter, tissue concentration is reduced |
| Epinephrine | Neurotransmitter, tissue concentration is reduced |
| alpha-Methyldopamine | Intermediate metabolite |
| alpha-Methylnorepinephrine | Active metabolite, a "false neurotransmitter" |
Analytical Methodologies for the Study of Alpha Methyldopa 3 O Sulfate
Chromatographic Techniques for Metabolite Analysis
Chromatography, particularly high-performance liquid chromatography (HPLC), stands as a cornerstone for the separation, identification, and quantification of methyldopa (B1676449) and its metabolites from complex biological fluids. tandfonline.com
Application of High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC), especially when coupled with tandem mass spectrometry (LC-MS/MS), provides a robust, sensitive, and specific method for the determination of methyldopa and its conjugates in human plasma. nih.govresearchgate.netresearchgate.net The analysis of alpha-Methyldopa-3-O-sulfate typically involves reversed-phase chromatography, which separates compounds based on their hydrophobicity.
Given that alpha-Methyldopa-3-O-sulfate is more polar than its parent compound, chromatographic conditions must be carefully optimized. A typical analysis would employ a C18 column with a mobile phase consisting of an aqueous component with an organic modifier, such as methanol or acetonitrile, and an acid, like formic acid, to ensure good peak shape and ionization for mass spectrometry detection. semanticscholar.org
Research Findings: Methods developed for the parent drug, methyldopa, can be adapted for its sulfated metabolite. For instance, an LC-MS/MS method for methyldopa in human plasma utilized a Zorbax SB-C18 column with an isocratic mobile phase of 2:98 (v/v) acetonitrile and 0.2% (v/v) formic acid in water. researchgate.net Detection was achieved using an ion trap mass spectrometer with electrospray positive ionization in multiple reaction monitoring (MRM) mode. researchgate.net For alpha-Methyldopa-3-O-sulfate, a similar approach would be used, but the MRM transitions would be specific to the sulfate (B86663) conjugate (e.g., monitoring the transition of the precursor ion to a specific product ion upon fragmentation). A simple protein precipitation step is often sufficient for sample preparation from plasma. researchgate.netsemanticscholar.org The validation of such a method would include assessing linearity, precision, accuracy, recovery, and the lower limit of quantification (LLOQ), ensuring its reliability for pharmacokinetic studies. researchgate.net
| Parameter | Condition |
|---|---|
| Column | Reversed-Phase C18 (e.g., 150 x 4.6 mm, 5 µm) |
| Mobile Phase | Methanol/Water (15:85, v/v) with 0.05% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Detection | Tandem Mass Spectrometry (MS/MS) |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Monitored Transition (Hypothetical) | m/z 292.1 → m/z 212.1 |
| Linear Range | 50–4000 ng/mL |
| Run Time | < 6 minutes |
Chromatographic Purification in Synthetic Process Monitoring
During the chemical synthesis or enzymatic generation of alpha-Methyldopa-3-O-sulfate for use as an analytical standard or in research, chromatographic techniques are indispensable for monitoring the reaction progress and for the purification of the final product. Flash column chromatography and preparative HPLC are common methods employed for this purpose. biotage.com
Research Findings: The synthesis of related methyldopa derivatives, such as esters, involves reaction monitoring and subsequent purification to isolate the desired compound from starting materials, reagents, and byproducts. researchgate.net A similar principle applies to the purification of alpha-Methyldopa-3-O-sulfate. As an ionic and water-soluble compound, reversed-phase chromatography is a suitable purification strategy. biotage.com The process would involve loading the crude reaction mixture onto a reversed-phase column (e.g., C18-packed) and eluting with a gradient of an aqueous solvent (often containing a pH-modifying buffer like ammonium (B1175870) acetate (B1210297) to improve peak shape) and an organic solvent like methanol. biotage.com Fractions would be collected and analyzed (e.g., by analytical HPLC or TLC) to identify those containing the pure sulfated metabolite. This ensures the high purity of the reference standard, which is critical for the accuracy of subsequent analytical measurements.
Spectrophotometric and Fluorometric Methods
Spectrophotometric and fluorometric methods offer alternative, often simpler and more cost-effective, approaches for the analysis of methyldopa and its derivatives, particularly in pharmaceutical formulations. tandfonline.com
Use of Kinetic-Spectrophotometry in Reaction Monitoring
Kinetic-spectrophotometric methods can be employed to monitor reactions involving alpha-Methyldopa-3-O-sulfate by measuring the rate of change in absorbance over time. This is particularly useful for studying the enzymatic reactions that form the metabolite. Methyldopa is primarily metabolized by sulfate conjugation, a reaction catalyzed by the enzyme phenol (B47542) sulfotransferase (PST). nih.govresearchgate.net
Research Findings: Studies on methyldopa have utilized its reaction with various reagents to produce a colored product that can be monitored spectrophotometrically. For example, one kinetic method is based on the oxidation of methyldopa by the ferric ion in the presence of salicylic (B10762653) acid, where the decrease in absorbance of the iron(III)-salicylate complex is monitored. tandfonline.com To study the formation of alpha-Methyldopa-3-O-sulfate, one could design a kinetic assay to measure the activity of PST. This could involve an indirect coupled-enzyme assay where the consumption of the sulfate donor (PAPS) or the formation of the product is linked to a reaction that produces a change in absorbance. Monitoring the reaction rate under different conditions (e.g., varying substrate concentrations) allows for the determination of key enzymatic parameters like Vmax and Km.
Fluorometric Assay Principles for Related alpha-Methyl Compounds
Fluorometric assays are known for their high sensitivity and are widely used for the analysis of catecholamines and related compounds. jchemrev.comjchemrev.com While a specific fluorometric assay for alpha-Methyldopa-3-O-sulfate is not prominently described, the principles applied to similar molecules can be adapted.
Research Findings: The intrinsic fluorescence of catecholamines can be exploited for direct measurement. drugbank.com Alternatively, derivatization reactions can be used to generate highly fluorescent products. A common method for catecholamines involves condensation with formaldehyde to form fluorescent isoquinoline derivatives. nih.gov Another approach uses fluorescent sensors, such as those incorporating a boronic acid recognition element, which exhibit high affinity for the catechol moiety and result in a "turn-on" fluorescence response upon binding. nih.gov For alpha-Methyldopa-3-O-sulfate, the presence of the sulfate group at the 3-O position would likely alter its native fluorescence and reactivity compared to the parent compound. An assay could be developed based on either the intrinsic fluorescence of the metabolite under specific pH and solvent conditions or through a chemical reaction that specifically targets a different part of the molecule, such as the primary amine, to yield a fluorescent product.
| Principle | Description | Potential Application to alpha-Methyldopa-3-O-sulfate |
|---|---|---|
| Native Fluorescence | Measurement of the compound's intrinsic fluorescence at specific excitation and emission wavelengths. | Direct measurement, though sensitivity may be limited and affected by the sulfate group. |
| Formaldehyde Condensation | Reaction with formaldehyde to form a highly fluorescent isoquinoline derivative. nih.gov | Applicable if the catechol structure is not required for the reaction; the primary amine and phenyl ring are key. |
| Boronic Acid Sensors | Binding of a boronic acid-containing fluorophore to the catechol group, causing a change in fluorescence. nih.gov | Not directly applicable as the 3-OH group is blocked by the sulfate ester. |
| Oxidative Coupling | Oxidation followed by coupling with a reagent to form a fluorescent product. | Possible, targeting the remaining free hydroxyl group or other reactive sites. |
Isotopic Labeling and Tracer Studies
Isotopic labeling is a powerful technique used to trace the metabolic fate of drugs within a biological system. nih.gov By replacing one or more atoms in the methyldopa molecule with a stable (e.g., deuterium (B1214612), ²H; carbon-13, ¹³C) or radioactive isotope, researchers can track the compound and its metabolites, including alpha-Methyldopa-3-O-sulfate, with high specificity and sensitivity using mass spectrometry or scintillation counting.
Research Findings: Tracer studies are fundamental to understanding the absorption, distribution, metabolism, and excretion (ADME) of a drug. nih.gov In the context of alpha-Methyldopa-3-O-sulfate, a study could administer deuterium-labeled methyldopa to subjects. Subsequent analysis of plasma or urine samples by LC-MS/MS would allow for the unambiguous identification and quantification of the labeled 3-O-sulfate metabolite, distinguishing it from any endogenous compounds. This approach is invaluable for elucidating metabolic pathways, determining the rate and extent of metabolite formation, and calculating pharmacokinetic parameters such as clearance and volume of distribution for the metabolite itself. nih.gov For example, using a deuterium-labeled internal standard (dopa-phenyl-D3) has been shown to improve the accuracy of LC-MS-MS quantification of the parent drug, a principle that is directly applicable to its metabolites. researchgate.net
Application of 2-14C-labeled alpha-Methyldopa in Metabolic Tracing
Radiolabeling studies have been fundamental in elucidating the metabolic fate of alpha-methyldopa. The use of 14C-labeled l-alpha-methyldopa, in particular, has allowed researchers to track the absorption, distribution, metabolism, and excretion of the drug and its derivatives in human subjects.
In studies involving orally administered 14C-labeled l-alpha-methyldopa to both normal individuals and hypertensive patients, researchers were able to quantify the excretion of radioactivity in urine and feces. These investigations revealed that a significant portion of the absorbed drug is metabolized into conjugated forms. The primary metabolite identified in urine was the sulfate conjugate, alpha-Methyldopa-3-O-sulfate.
Research findings indicate that after oral administration, approximately 40% to 52% of the dose is excreted in the urine within 48 hours, with the majority of this elimination occurring in the first 24 hours. nih.govsemanticscholar.org The main urinary metabolite was identified as free and conjugated alpha-methyldopa. Specifically, studies have shown that about 64% of the absorbed methyldopa is excreted in the urine as α-methyldopa mono-O-sulfate. drugbank.com The unabsorbed portion of the drug is eliminated unchanged in the feces. nih.gov These radiotracer studies were pivotal in establishing that sulfation is a major metabolic pathway for alpha-methyldopa, highlighting the importance of analytical methods capable of accurately measuring this specific conjugate.
Table 1: Urinary Excretion of 14C-labeled l-alpha-methyldopa and its Metabolites in Human Subjects
| Subject Group | Total Urinary 14C (% of dose) | Free & Conjugated alpha-Methyldopa (% of dose) | Free & Conjugated 3-O-methyl-alpha-methyldopa (% of dose) | Total Amines (% of dose) |
|---|---|---|---|---|
| Normal Men | ~40% | 23% | ~4% | ~6% |
| Responders | 52% (average) | 37% | ~4% | ~6% |
| Non-responders | 42% | 25% | ~4% | ~6% |
Data sourced from studies on the metabolic fate of orally administered 14C-labeled l-alpha-methyldopa. nih.gov
Sample Preparation and Detection in Biological Matrices for Metabolite Quantification
The quantification of alpha-Methyldopa-3-O-sulfate in biological matrices such as plasma, serum, and urine presents analytical challenges due to its low concentrations and the presence of the parent drug and other metabolites. tandfonline.com Effective sample preparation is a critical first step to isolate the analyte and remove interfering substances.
A common sample preparation technique involves solid-phase extraction (SPE). For instance, alumina has been used to adsorb methyldopa and its metabolites from the biological matrix. The analytes are then eluted using an acidic solvent, such as acidic methanol. ijcrcps.com This eluate can then be directly injected into a chromatographic system for analysis. ijcrcps.com Given that metabolites can exist in conjugated forms (like sulfates and glucuronides), enzymatic hydrolysis may be employed during sample preparation to cleave the conjugate and quantify the total metabolite concentration. tandfonline.com
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of methyldopa and its metabolites. tandfonline.comijcrcps.com When coupled with sensitive detection methods, it provides robust and reliable measurements.
Fluorescence Detection: This method offers high sensitivity. The eluent from the HPLC column is monitored at specific excitation and emission wavelengths (e.g., 270 nm excitation and 320 nm emission) to detect the fluorescent analytes. ijcrcps.com
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique provides superior selectivity and sensitivity, making it ideal for quantifying low concentrations of metabolites in complex biological fluids. tandfonline.comresearchgate.net LC-MS/MS separates analytes based on their chromatographic properties and then identifies them based on their unique mass-to-charge ratio, significantly reducing the risk of interference. tandfonline.com Methods using LC-MS/MS have achieved limits of quantification as low as 20 ng/mL in human plasma. ijcrcps.comresearchgate.net
Table 2: Performance of an LC-MS/MS Method for Methyldopa Quantification in Human Plasma
| Parameter | Value |
|---|---|
| Linearity Range | 20-5000 ng/mL |
| Limit of Quantitation (LOQ) | 20 ng/mL |
| Intra-day Precision (%RSD) | 4.3% - 7.3% |
| Inter-day Precision (%RSD) | 0.5% - 7.7% |
| Chromatographic Run Time | 5.5 min |
Data from a validated LC-MS-MS method for the determination of methyldopa in human plasma. researchgate.net
Synthesis and Derivatization Approaches for Research Purposes
Precursors and Intermediates in alpha-Methyldopa Synthesis Relevant to Sulfate (B86663) Formation
The synthesis of the parent compound, alpha-methyldopa, involves several key precursors and intermediates where modifications could be made or which are crucial for yielding the final structure ready for sulfation.
Oxaziridines are versatile reagents in organic synthesis, known for their ability to act as oxygen or nitrogen donors. While not a standard route for producing the sulfate conjugate, oxaziridine (B8769555) chemistry has been applied to modify the alpha-methyldopa scaffold. For instance, a patented process describes the reaction of L-α-methyldopa methyl ester with 3,3-pentamethylene oxaziridine. This reaction does not create a sulfate but instead forms a (+) - (L) -2- (N' - cyclohexylidene-hydrazino) derivative, which serves as an intermediate in the synthesis of Carbidopa. This demonstrates the feasibility of using reagents like oxaziridines to modify the alpha-amino portion of the molecule, a strategy that could be incorporated into a larger synthetic plan for other derivatives.
A common and historically significant approach to synthesizing alpha-methyldopa involves the use of precursors where the catechol hydroxyl groups are protected as methyl ethers. One established route begins with 3,4-dimethoxyphenylacetone. This starting material undergoes a series of reactions to build the alpha-amino acid structure.
The final and critical step in this sequence is the deprotection of the catechol group. This is typically achieved by heating the dimethoxylated intermediate with a strong acid, such as hydrobromic acid (HBr). This single step accomplishes both the hydrolysis of any ester or nitrile groups and the demethylation of the two methoxy (B1213986) groups to yield the free dihydroxyphenyl structure of methyldopa (B1676449). This demethylation is a prerequisite for any subsequent sulfation reaction, as it exposes the phenolic hydroxyl groups that are the sites of conjugation.
Table 2: Common Precursors in alpha-Methyldopa Synthesis
| Precursor | Key Transformation | Relevance to Sulfate Formation |
| 3,4-dimethoxyphenylacetone | Converted to a hydantoin (B18101) intermediate, followed by hydrolysis and demethylation. | The final demethylation step is essential to unmask the hydroxyl groups required for sulfation. |
| Veratraldehyde (3,4-dimethoxybenzaldehyde) | Undergoes condensation and reduction reactions before a final deprotection step. | Similar to the above, the removal of methyl protecting groups is necessary before sulfation can occur. |
| L-α-methyldopa methyl ester | Used as a starting material for an oxaziridine-mediated reaction to produce a Carbidopa precursor. | Demonstrates a synthetic handle on the methyldopa core structure for creating various derivatives. |
Purity Assessment and Monitoring in Synthetic Processes
Ensuring the purity of synthesized alpha-Methyldopa-3-O-sulfate is critical for its use as a research chemical or analytical standard. A combination of analytical techniques is required to confirm its identity and quantify impurities.
The process involves:
Chromatographic Separation: High-Performance Liquid Chromatography (HPLC) is a fundamental technique used to separate the target compound from unreacted starting materials, reagents, and potential side products.
Spectroscopic Identification:
Nuclear Magnetic Resonance (NMR) spectroscopy is used to confirm the molecular structure, including verifying that sulfation has occurred at the correct position (3-O vs. 4-O).
Mass Spectrometry (MS) , particularly high-resolution mass spectrometry, confirms the molecular weight and elemental composition of the synthesized compound.
Quantitative Analysis:
Spectrophotometry can be employed for quantification, often based on a chromogenic reaction or inherent UV absorbance. Methods have been developed for the determination of the parent methyldopa, and similar principles can be applied to its derivatives.
Quantitative HPLC with a calibrated reference standard is the gold standard for determining the precise purity of a sample. Pharmaceutical reference standards for methyldopa and its known impurities are used for quality control during drug manufacturing and can serve as a basis for the analysis of its synthesized metabolites.
The limit of detection (LOD) and limit of quantification (LOQ) are established for these methods to ensure that even trace-level impurities can be reliably detected and measured.
In Vitro Biochemical Studies Involving Alpha Methyldopa 3 O Sulfate or Its Precursors
Effects of Methyldopa (B1676449) on Biochemical Parameters in In Vitro Serum Preparations
An in vitro study investigated the effects of methyldopa on a range of biochemical markers in normal human serum. nih.govnih.govresearchgate.netresearchgate.net Solutions of methyldopa were prepared at concentrations corresponding to the maximum serum concentrations achieved after oral administration of 125 mg, 250 mg, and 500 mg doses and were added to blank serum samples. nih.govnih.govresearchgate.netresearchgate.net The subsequent analysis of these samples revealed significant alterations in the levels of various enzymes and substrates. nih.govnih.govresearchgate.netresearchgate.net
Alterations in Enzyme Activities (e.g., Aspartate Transaminase, Alanine Transaminase, Lactate Dehydrogenase, Creatine Kinase)
The in vitro addition of methyldopa to serum samples resulted in notable changes in the measured activities of several key enzymes. A dose-dependent decrease was observed for Aspartate Transaminase (AST) and Alanine Transaminase (ALT). nih.govnih.govresearchgate.netresearchgate.net Similarly, Creatine Kinase (CK) activity was also reduced in a dose-dependent manner. nih.govnih.govresearchgate.netresearchgate.net In contrast, the activity of Lactate Dehydrogenase (LDH) showed an increase in the presence of methyldopa. nih.govnih.govresearchgate.netresearchgate.net
Interactive Data Table: In Vitro Effect of Methyldopa on Serum Enzyme Activities
| Enzyme | Effect of Methyldopa | Dose-Dependency |
|---|---|---|
| Aspartate Transaminase (AST) | Decrease | Yes |
| Alanine Transaminase (ALT) | Decrease | Yes |
| Lactate Dehydrogenase (LDH) | Increase | - |
| Creatine Kinase (CK) | Decrease | Yes |
Changes in Substrate Levels (e.g., glucose, total protein, urea, total cholesterol, triglycerides)
The study also demonstrated that methyldopa can interfere with the measurement of several common biochemical substrates in vitro. The concentrations of glucose, total protein, urea, total cholesterol, and triglycerides were all found to be significantly reduced in a dose-dependent fashion upon the addition of methyldopa to the serum samples. nih.govnih.govresearchgate.netresearchgate.net
Interactive Data Table: In Vitro Effect of Methyldopa on Serum Substrate Levels
| Substrate | Effect of Methyldopa | Dose-Dependency |
|---|---|---|
| Glucose | Decrease | Yes |
| Total Protein | Decrease | Yes |
| Urea | Decrease | Yes |
| Total Cholesterol | Decrease | Yes |
| Triglycerides | Decrease | Yes |
Enzymatic Degradation and Stability Studies of Methyldopa Metabolites
Currently, there is a lack of specific in vitro studies focusing on the enzymatic degradation and stability of alpha-Methyldopa-3-O-sulfate. While its formation as a major metabolite of methyldopa is well-documented, its subsequent enzymatic breakdown or stability in in vitro systems has not been extensively reported in the available scientific literature. drugbank.comnih.gov General information on the stability of methyldopa indicates that the tablet form is stable at room temperature with a shelf life of three years. ghsupplychain.org
Studies on Specific Enzyme Activities and Their Substrates in Metabolic Pathways
The metabolism of methyldopa to its primary metabolites, including alpha-Methyldopa-3-O-sulfate, is facilitated by specific enzymes. In vitro studies have identified key players in these metabolic pathways.
Sulfate (B86663) conjugation, a major metabolic route for methyldopa, is catalyzed by the enzyme phenol (B47542) sulfotransferase (PST). nih.govresearchgate.net In vitro studies using human platelet homogenates have shown that methyldopa is a substrate for the thermolabile form of PST. nih.govnih.gov The apparent Michaelis-Menten (Km) value for methyldopa with this enzyme was determined to be 5.5 mM, and the Km for the sulfate donor, 3'-phosphoadenosine-5'-phosphosulphate (PAPS), was 0.08 µM. nih.gov The optimal pH for this reaction was found to be 7.5. nih.gov
Another significant metabolic pathway for methyldopa is O-methylation, which is catalyzed by catechol-O-methyltransferase (COMT). nih.govresearchgate.net In vitro assays are available to determine COMT activity, often using substrates like 3,4-dihydroxyacetophenone to follow the formation of O-methylated products spectrophotometrically. sigmaaldrich.com While it is known that COMT is involved in methyldopa metabolism, specific in vitro kinetic studies detailing the enzyme's activity with methyldopa as the substrate are not as extensively documented as those for PST.
It has also been noted that methyldopa can be degraded by polyphenol oxidase, an enzyme found in sources such as bananas. researchgate.net In vitro experiments mixing methyldopa with banana pulp supernatant resulted in a rapid decrease in the concentration of methyldopa, with a 60% reduction observed after 5 minutes. researchgate.net
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
